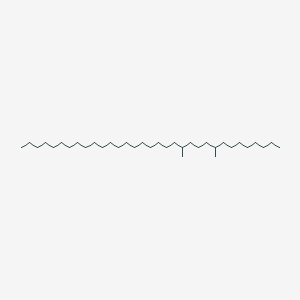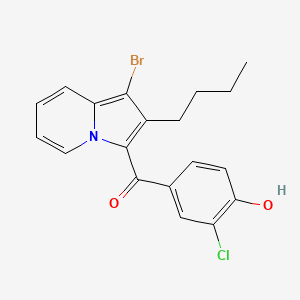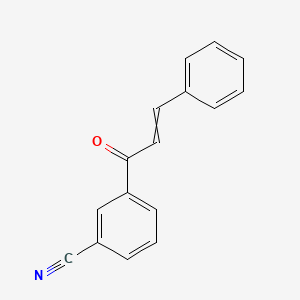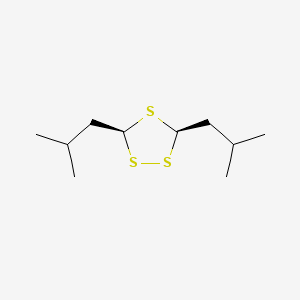
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile: is a chemical compound characterized by the presence of a tetrazole ring fused with a sulfanylidene group and a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile typically involves the reaction of appropriate nitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with enzymes or receptors.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile exerts its effects involves the interaction of the tetrazole ring with various molecular targets. The sulfanylidene group can form coordination complexes with metal ions, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanamide
Uniqueness: 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
76516-26-2 |
|---|---|
Fórmula molecular |
C4H5N5S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-9-4(10)6-7-8-9/h1,3H2,(H,6,8,10) |
Clave InChI |
JYIXKABSHNKDFO-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=S)N=NN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)


![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)



![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
